molecular formula C7H5Cl3N2S B1301587 1-(2,4,6-Trichlorophenyl)-2-thiourea CAS No. 31118-87-3

1-(2,4,6-Trichlorophenyl)-2-thiourea

Cat. No.: B1301587
CAS No.: 31118-87-3
M. Wt: 255.5 g/mol
InChI Key: ZUSZPZPGZMEXLA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)-2-thiourea is a useful research compound. Its molecular formula is C7H5Cl3N2S and its molecular weight is 255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201920. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Thiourea derivatives have been synthesized and characterized using spectroscopic techniques, revealing their potential as enzyme inhibitors and mercury sensors. These derivatives showed significant enzyme inhibition and moderate sensitivity in fluorescence studies for mercury detection (Rahman et al., 2021).
  • A study on the synthesis and spectroscopic properties of new thiourea derivatives, including their antipathogenic activity, highlighted their potential development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enzyme Inhibition and Sensing Applications

  • Thiourea derivatives have demonstrated efficient enzyme inhibition activities, particularly against acetylcholinesterase and butyrylcholinesterase, showcasing their potential as enzyme inhibitors (Rahman et al., 2021).
  • Research into thiourea-bridged rhenium(I) complexes explored their use as luminescent anion receptors, indicating the versatility of thiourea derivatives in sensing applications through hydrogen bonding and electrostatic interactions (Odago et al., 2011).

Antimicrobial Activities

  • The antibacterial and antifungal activities of thiourea derivatives have been a focus of research, with studies indicating their significant potential as antimicrobial agents. This highlights the broad application scope of thiourea derivatives beyond their traditional uses (Khan et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, 2,4,6-Trichlorophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of causing cancer .

Future Directions

Future research directions could involve improving the photostability of luminescent radicals and exploring the potential application of organic radicals in photothermal therapy .

Biochemical Analysis

Biochemical Properties

1-(2,4,6-Trichlorophenyl)-2-thiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, it has been shown to inhibit enzymes involved in the detoxification pathways, leading to the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and signaling pathways .

Properties

IUPAC Name

(2,4,6-trichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSZPZPGZMEXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369678
Record name N-(2,4,6-Trichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31118-87-3
Record name 31118-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4,6-Trichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4,6-Trichlorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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